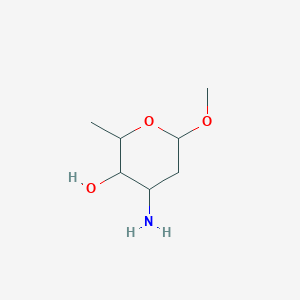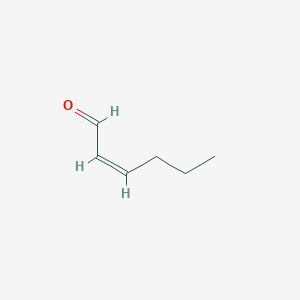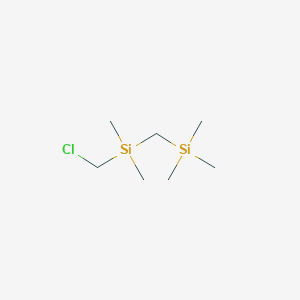
(((Chloromethyl)dimethylsilyl)methyl)trimethylsilane
Descripción general
Descripción
(((Chloromethyl)dimethylsilyl)methyl)trimethylsilane is a compound that belongs to the class of organosilicon compounds, which are characterized by the presence of carbon-silicon (C-Si) bonds. These compounds are of interest due to their utility in various chemical reactions and their potential applications in materials science, pharmaceuticals, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of organosilicon compounds often involves the use of chlorosilanes as key intermediates. For example, trimethylsilanol can be synthesized by hydrolysis of trimethylchlorosilane, which can then react with dimethyldichlorosilane to yield ω-chloropolysiloxanes . Additionally, the coupling of dichloromethylphenylsilane with chlorotrimethylsilane by lithium leads to the synthesis of low-molecular-weight organosilane polymers . These methods demonstrate the versatility of chlorosilanes in synthesizing various organosilicon compounds, including those with chloromethyl groups.
Molecular Structure Analysis
The molecular structure of (chloromethyl)trimethylsilane has been studied at low temperatures, revealing that the C-Si-C bond angles involving the chloromethyl group are slightly smaller than those involving only methyl groups. This difference is attributed to the electronegative and steric effects of the chlorine atom .
Chemical Reactions Analysis
Organosilicon compounds with chloromethyl groups participate in a variety of chemical reactions. For instance, the reaction of dimethyl(chloromethyl)chlorosilane with N-trimethylsilyl-amides and -lactams involves a multistage process starting with transsilylation and leading to the formation of chelate intermediates and final products under thermodynamic control . Moreover, the reductive dimerization of dienes in the presence of trimethylchlorosilane has been investigated, resulting in the formation of bis(allylsilane) derivatives . These reactions highlight the reactivity of chloromethylsilanes and their potential to form complex structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of organosilicon compounds are influenced by the substituents attached to the silicon atom. For example, the presence of a chloromethyl group can affect the bond angles and reactivity of the compound . The gas phase reaction between trimethylsilane and methyl chloride has been studied, showing that it proceeds through a radical chain reaction with heterogeneous initiation and termination, leading to the formation of methane and trimethylchlorosilane as major products . This reaction exemplifies the dynamic behavior of organosilicon compounds under different conditions.
Aplicaciones Científicas De Investigación
Subheading Bond Angles and Electronegative Effects
(Chloromethyl)trimethylsilane displays interesting bond angle characteristics, especially between the chloromethyl group and methyl groups. The presence of the Cl atom affects these angles due to its electronegative and steric effects, hinting at the molecule's reactive properties and structural nuances (Fraser & Parsons, 2004).
Chemical Reactions and Synthesis
Subheading Chemical Reactivity and Formation of New Silacyclanes
The interaction of chloro(chloromethyl)dimethylsilane with various ureas yields interesting compounds, including the formation of new silacyclanes. This demonstrates the molecule's reactivity and potential for synthesizing unique silicon-based structures (Pudovik, Kibardina, & Pudovik, 2004).
Material Properties and Applications
Subheading Utilization in Vapor Deposition Processes
Chloro(chloromethyl)dimethylsilane plays a role in hot-wire chemical vapor deposition, influencing the reaction chemistry of methyl-substituted silane molecules. This aspect is crucial for understanding its applications in thin film deposition and material synthesis processes (Shi, 2017).
Subheading Implications in Low-k Dielectric Film Production
The use of methylsilane derivatives, including chloro(chloromethyl)dimethylsilane, impacts the production of low-k dielectric films. These films are significant in semiconductor technology, and the compound's role in adjusting the films' properties is noteworthy (Wu & Gleason, 2003).
Subheading Modification of Polysiloxanes
Chloro(chloromethyl)dimethylsilane is involved in modifying polysiloxanes, impacting their rigidity and potential applications in fluid separation technologies. This modification process reveals its importance in creating materials with novel architectural properties (Safa, Bahadori, Tofangdarzadeh, & Nasirtabrizi, 2008).
Safety And Hazards
Propiedades
IUPAC Name |
chloromethyl-dimethyl-(trimethylsilylmethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H19ClSi2/c1-9(2,3)7-10(4,5)6-8/h6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZTYASEAQTKBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C[Si](C)(C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19ClSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1066360 | |
| Record name | Silane, [[(chloromethyl)dimethylsilyl]methyl]trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(((Chloromethyl)dimethylsilyl)methyl)trimethylsilane | |
CAS RN |
18306-73-5 | |
| Record name | [[(Chloromethyl)dimethylsilyl]methyl]trimethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18306-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, (((chloromethyl)dimethylsilyl)methyl)trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018306735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, [[(chloromethyl)dimethylsilyl]methyl]trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, [[(chloromethyl)dimethylsilyl]methyl]trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [[(chloromethyl)dimethylsilyl]methyl]trimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.342 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



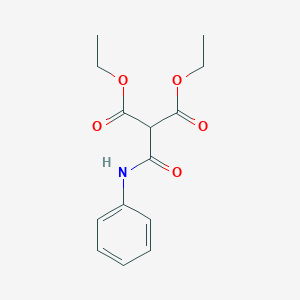

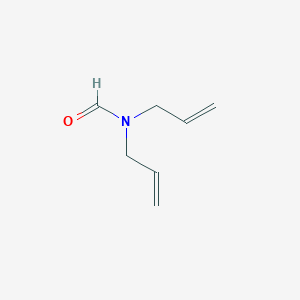
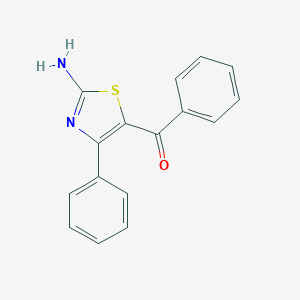
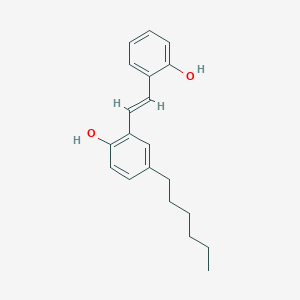
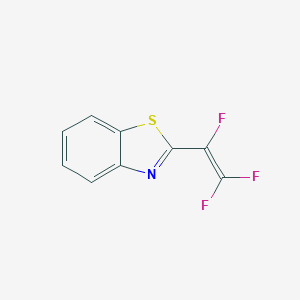
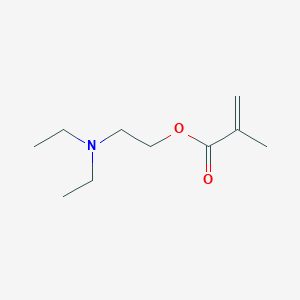
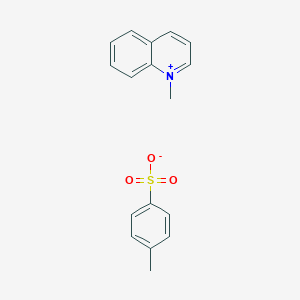
![Silane, bicyclo[2.2.1]hept-5-en-2-yltriethoxy-](/img/structure/B94233.png)
![3-[2-(Diethylamino)ethyl]-7-hydroxy-4-methylcoumarin hydrochloride](/img/structure/B94234.png)
![3-Methyl-[1,1'-biphenyl]-2-ol](/img/structure/B94237.png)
